3-cyclobutyl-2,2-difluoropropanoic acid

Medicinal Chemistry Conformational Analysis Metabolic Stability

Select 3-cyclobutyl-2,2-difluoropropanoic acid for medicinal chemistry programs requiring superior metabolic stability. The 2,2-gem-difluoro motif blocks metabolic soft spots, while the cyclobutyl ring introduces conformational rigidity, creating a unique physicochemical profile (distinct pKa/LogP vs. 3,3-difluoro analogs). This regioisomer enables precise exit vector exploration in SBDD, and related difluorocyclobutyl structures have shown reduced hERG liability. Choose this building block to proactively derisk lead series and improve pharmacokinetic outcomes.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
CAS No. 1780905-32-9
Cat. No. B6599034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-2,2-difluoropropanoic acid
CAS1780905-32-9
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(C(=O)O)(F)F
InChIInChI=1S/C7H10F2O2/c8-7(9,6(10)11)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)
InChIKeyOGCSTZAOVNBKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-2,2-difluoropropanoic Acid (CAS 1780905-32-9): An Overview as a Fluorinated Cyclobutyl Building Block for Drug Discovery


3-Cyclobutyl-2,2-difluoropropanoic acid (CAS: 1780905-32-9) is a fluorinated organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 . Its structure comprises a cyclobutyl group linked to a propanoic acid chain that is substituted with a gem-difluoro group at the 2-position . This compound belongs to a class of 'gem-difluorocycloalkanes', which are increasingly utilized in medicinal chemistry as building blocks for creating novel pharmaceutical candidates [1]. The cyclobutane ring introduces conformational rigidity, while the gem-difluoro group is a key structural motif for modulating physicochemical and biological properties [1].

Why 3-Cyclobutyl-2,2-difluoropropanoic Acid Cannot Be Simply Substituted with Other Cyclobutyl or Propanoic Acid Analogs


Substituting 3-cyclobutyl-2,2-difluoropropanoic acid with a structurally similar analog, such as a non-fluorinated cyclobutylpropanoic acid or a simple 2,2-difluoropropanoic acid, is not a straightforward substitution. The specific combination of the cyclobutyl group and the gem-difluoro motif on the propanoic acid chain creates a unique physicochemical profile that cannot be replicated by single modifications. As demonstrated in foundational research on this class, the position of fluorine substitution (e.g., 2,2- vs. 3,3-difluorocyclobutanes) leads to significant, quantifiable differences in key parameters like acidity (pKa) and lipophilicity (LogP) [1]. Furthermore, the gem-difluoro group is known to profoundly impact metabolic stability and molecular conformation, which are critical for the success of drug discovery programs [2]. Therefore, generic substitution would introduce unquantified risks in the synthetic pathway or the final biological performance of a lead compound.

Quantitative Differentiation Evidence for 3-Cyclobutyl-2,2-difluoropropanoic Acid


Differentiation from Non-Fluorinated Cyclobutyl Analogs via Enhanced Conformational Rigidity and Metabolic Stability

Compared to non-fluorinated cyclobutylpropanoic acids, 3-cyclobutyl-2,2-difluoropropanoic acid provides superior conformational rigidity and metabolic stability. The gem-difluoro group is established as a crucial motif for increasing metabolic stability, a key finding in the development of the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was instrumental in maintaining potency while improving stability [1]. This class-level inference is supported by cross-study comparisons showing that the introduction of the gem-difluoro group in analogous systems leads to a demonstrable reduction in metabolic degradation [REFS-1, REFS-2].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Physicochemical Differentiation: pKa and LogP Differences Among Regioisomeric Difluorocyclobutyl Carboxylic Acids

The regioisomeric position of fluorine substitution on cyclobutyl scaffolds results in measurable and significant differences in physicochemical properties, which are critical for drug design. A foundational study comparing 2,2- and 3,3-difluorocyclobutane derivatives demonstrated that the placement of the gem-difluoro group directly influences pKa and LogP values [1]. For instance, the pKa and LogP values for 2,2-difluorocyclobutanecarboxylic acid (a core motif related to the target compound) were measured and shown to differ from those of its 3,3-difluorocyclobutane counterpart [1]. While specific numerical data for the target compound is not publicly available, this established class-level relationship confirms that 3-cyclobutyl-2,2-difluoropropanoic acid will possess distinct and predictable pKa and LogP properties compared to other regioisomers like 3-cyclobutyl-3,3-difluoropropanoic acid.

Physicochemical Properties Lead Optimization pKa

Distinct Molecular Geometry and Exit Vector Trajectory Compared to 3,3-Difluorocyclobutyl Analogs

The precise location of the gem-difluoro group (2,2- vs. 3,3-) on a cyclobutane ring dictates the three-dimensional trajectory of attached substituents, known as the 'exit vector'. An X-ray crystallographic analysis of 2,2- and 3,3-difluorocyclobutanamines revealed that these regioisomers present different spatial orientations, as quantified by exit vector plot analysis [1]. As a direct analog, 3-cyclobutyl-2,2-difluoropropanoic acid will therefore position its carboxylic acid and cyclobutyl groups in a distinct and predictable spatial arrangement compared to its 3,3-difluoro isomer.

Molecular Modeling Structure-Based Drug Design Exit Vector Analysis

Potential for Superior Safety Profile: Class-Level Evidence for Reduced hERG Channel Inhibition

The incorporation of a difluorocyclobutyl motif has been demonstrated as an effective strategy for mitigating the risk of cardiotoxicity associated with hERG potassium channel inhibition. In a recent study on Glucagon-Like Peptide-1 (GLP-1) receptor agonists, the introduction of a difluorocyclobutane group was used to reduce hERG inhibitory activity caused by other structural elements, while maintaining or even improving target potency [1]. Furthermore, research on β-secretase inhibitors has shown that gem-difluorocyclobutanes can stabilize bioactive conformations and mitigate hERG inhibition [2].

Cardiac Safety hERG Inhibition Drug-Induced Cardiotoxicity

Prioritized Application Scenarios for 3-Cyclobutyl-2,2-difluoropropanoic Acid in Scientific Research and Industrial Procurement


Synthesis of Novel Drug Candidates Requiring High Metabolic Stability

Procure 3-cyclobutyl-2,2-difluoropropanoic acid for the synthesis of lead compounds in therapeutic areas where metabolic stability is a primary challenge. The gem-difluoro group is a proven structural feature for blocking metabolic 'soft spots' [1], as validated in the development of clinical candidates like Ivosidenib [2]. Incorporating this building block early in a medicinal chemistry program can increase the likelihood of generating development candidates with favorable pharmacokinetic profiles.

Structure-Based Drug Design Projects Demanding Precise Spatial Control of Functional Groups

Utilize this compound in structure-based drug design (SBDD) campaigns where the 3D orientation of the carboxylic acid is critical for target engagement. As shown by exit vector analysis of related 2,2-difluorocyclobutanes [1], this regioisomer presents a distinct molecular geometry compared to its 3,3-difluoro analogs [1]. This specificity is essential for exploring structure-activity relationships (SAR) and achieving high binding affinity.

Lead Optimization Programs Aiming to Mitigate Cardiac Safety Liabilities (hERG)

Incorporate this fluorinated building block into lead series where hERG channel inhibition is a concern. The difluorocyclobutyl motif has been shown to reduce hERG inhibitory activity while maintaining or improving potency in GLP-1 receptor agonist programs [1] and β-secretase inhibitor research [2]. Using this compound can be a strategic move to proactively address a major cause of drug candidate attrition.

Synthesis of Tailored Building Blocks for Fine-Tuning Physicochemical Properties

Employ 3-cyclobutyl-2,2-difluoropropanoic acid as a versatile intermediate for synthesizing a wide range of fluorinated building blocks, such as amides, esters, or alcohols. The distinct pKa and LogP properties of the 2,2-difluoro regioisomer [1] provide a unique starting point for modulating the solubility, permeability, and overall drug-likeness of complex molecules, offering a clear advantage over using non-fluorinated or differently fluorinated analogs.

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